molecular formula C15H18N2O2S B392000 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE

3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE

Cat. No.: B392000
M. Wt: 290.4g/mol
InChI Key: QMBIXUKWLVVVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring with sulfur and acetate functional groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-4,4,6-trimethyl-2-pyrimidinethiol with phenyl acetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetate group, yielding a simpler pyrimidine derivative.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler pyrimidine derivatives.

Scientific Research Applications

3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4g/mol

IUPAC Name

[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] acetate

InChI

InChI=1S/C15H18N2O2S/c1-10-9-15(3,4)16-14(20)17(10)12-6-5-7-13(8-12)19-11(2)18/h5-9H,1-4H3,(H,16,20)

InChI Key

QMBIXUKWLVVVNY-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC(=CC=C2)OC(=O)C)(C)C

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC(=CC=C2)OC(=O)C)(C)C

Origin of Product

United States

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